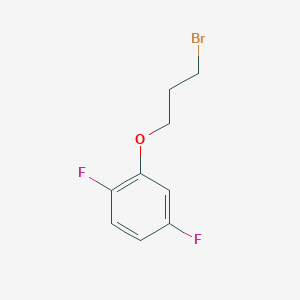
6-Amino-2-(4-imidazol-1-ylphenyl)-3-phenylmethoxychromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 6-Amino-2-(4-imidazol-1-ylphenyl)-3-phenylmethoxychromen-4-one is a complex organic molecule that features a combination of imidazole, phenyl, benzyloxy, amino, and benzopyran groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-(4-imidazol-1-ylphenyl)-3-phenylmethoxychromen-4-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving an aldehyde and an amine in the presence of an acid catalyst.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using a phenyl halide and a Lewis acid catalyst.
Formation of the Benzopyran Ring: The benzopyran ring can be synthesized through a cyclization reaction involving a phenol and an aldehyde in the presence of an acid catalyst.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via an etherification reaction using benzyl alcohol and a strong base.
Introduction of the Amino Group: The amino group can be introduced via a nucleophilic substitution reaction using an amine and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and benzyloxy groups, leading to the formation of corresponding oxides and quinones.
Reduction: Reduction reactions can occur at the imidazole and benzopyran rings, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the phenyl and imidazole rings.
Addition: Addition reactions can occur at the double bonds present in the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents include halides, sulfonates, and organometallic reagents.
Addition: Common reagents include halogens, hydrogen halides, and organometallic reagents.
Major Products
Oxidation: Formation of oxides and quinones.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives.
Addition: Formation of addition products.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 6-Amino-2-(4-imidazol-1-ylphenyl)-3-phenylmethoxychromen-4-one is used as a building block for the synthesis of more complex molecules. It is also used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Biology
In biology, the compound is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. It has shown activity against certain types of cancer cells and infectious agents.
Industry
In industry, the compound is used in the development of new materials with unique properties, such as improved conductivity, stability, and reactivity.
Mecanismo De Acción
The mechanism of action of 6-Amino-2-(4-imidazol-1-ylphenyl)-3-phenylmethoxychromen-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. It can also interact with receptors, modulating their activity and downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-(1H-Imidazol-1-yl)phenol: A simpler analog with similar imidazole and phenyl groups.
4-(1H-Imidazol-1-yl)indole: A compound with an indole ring instead of a benzopyran ring.
4-(1H-Imidazol-1-yl)benzaldehyde: A compound with an aldehyde group instead of a benzyloxy group.
Uniqueness
6-Amino-2-(4-imidazol-1-ylphenyl)-3-phenylmethoxychromen-4-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyloxy and amino groups enhances its reactivity and potential for forming hydrogen bonds, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C25H19N3O3 |
|---|---|
Peso molecular |
409.4 g/mol |
Nombre IUPAC |
6-amino-2-(4-imidazol-1-ylphenyl)-3-phenylmethoxychromen-4-one |
InChI |
InChI=1S/C25H19N3O3/c26-19-8-11-22-21(14-19)23(29)25(30-15-17-4-2-1-3-5-17)24(31-22)18-6-9-20(10-7-18)28-13-12-27-16-28/h1-14,16H,15,26H2 |
Clave InChI |
SAPJXFZXIVJLQV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=C(OC3=C(C2=O)C=C(C=C3)N)C4=CC=C(C=C4)N5C=CN=C5 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-(cyanomethyl)-4-methyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pentanamide](/img/structure/B8532359.png)


![(4-Isopropylphenyl)[(1-phenylpyrazol-4-yl)methyl]amine](/img/structure/B8532376.png)


